6-Nitronaphthalen-2-ol

Analytical Chemistry Fluorimetry Inorganic Analysis

6-Nitronaphthalen-2-ol (CAS 38397-07-8), also known as 2-hydroxy-6-nitronaphthalene, is a mononitrated derivative of 2-naphthol. As a member of the nitronaphthol class, it possesses a naphthalene scaffold with a hydroxyl group at the 2-position and a nitro group at the 6-position.

Molecular Formula C10H7NO3
Molecular Weight 189.17 g/mol
CAS No. 38397-07-8
Cat. No. B1342670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Nitronaphthalen-2-ol
CAS38397-07-8
Molecular FormulaC10H7NO3
Molecular Weight189.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)O)C=C1[N+](=O)[O-]
InChIInChI=1S/C10H7NO3/c12-10-4-2-7-5-9(11(13)14)3-1-8(7)6-10/h1-6,12H
InChIKeyQDQYVGHTDXWLCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Nitronaphthalen-2-ol (CAS 38397-07-8): Procurement Guide for Differentiated Inorganic Reagent and Chemical Biology Applications


6-Nitronaphthalen-2-ol (CAS 38397-07-8), also known as 2-hydroxy-6-nitronaphthalene, is a mononitrated derivative of 2-naphthol [1]. As a member of the nitronaphthol class, it possesses a naphthalene scaffold with a hydroxyl group at the 2-position and a nitro group at the 6-position. Its molecular formula is C10H7NO3 and molecular weight is 189.17 g/mol [1]. This compound is primarily utilized as a specialized research reagent in inorganic analysis [2], chemical biology [3], and synthetic chemistry [4], rather than as a bulk industrial chemical.

Why 6-Nitronaphthalen-2-ol Cannot Be Replaced by Other Naphthols or Isomeric Nitronaphthols


The specific substitution pattern of 6-Nitronaphthalen-2-ol is critical to its function, making generic substitution with other naphthols or nitronaphthols unreliable. Its performance is governed by the precise interplay between the electron-withdrawing nitro group at the 6-position and the electron-donating hydroxyl group at the 2-position, which modulates its physicochemical properties and biochemical interactions. For instance, the position of the nitro group directly influences the fluorescence intensity of the resulting tin complex [1], while the overall substitution pattern dictates substrate specificity for enzymes like NQO1 [2]. Furthermore, the compound's performance in anion sensing is highly dependent on the nitro group's para position relative to the hydroxyl group, which affects the acidity of the phenolic proton and the molecule's response to specific analytes [3]. Using an alternative, such as a different isomer or a non-nitrated 2-naphthol, would result in significantly altered or absent activity in these specific applications.

Quantitative Evidence for Selecting 6-Nitronaphthalen-2-ol: Head-to-Head Performance Data vs. Close Analogs


Superior Fluorescence Intensity for Sn(II) Detection vs. 1-Naphthol Derivatives

6-Nitronaphthalen-2-ol and other nitrated 2-naphthol derivatives produce a significantly more intense fluorescence signal when used for the detection of stannous tin (Sn(II)) compared to their 1-naphthol counterparts [1]. This directly impacts the sensitivity and lower limit of detection for this important analytical assay.

Analytical Chemistry Fluorimetry Inorganic Analysis

Demonstrated Selectivity Profile in Nitric Oxide Synthase (NOS) Inhibition

In a panel of human nitric oxide synthase (NOS) isoforms, 6-Nitronaphthalen-2-ol exhibits a distinct selectivity profile. It shows weak inhibition of endothelial NOS (eNOS) with an IC50 of 13,000 nM, but potent inhibition of inducible NOS (iNOS) with an IC50 of 10 nM, representing a 1,300-fold selectivity window [1]. It also inhibits neuronal NOS (nNOS) with an IC50 of 46 nM [1].

Chemical Biology Enzymology Drug Discovery

Specific Activity as an NQO1 Substrate in Cellular Assays

6-Nitronaphthalen-2-ol acts as a substrate for the two-electron reduction mediated by the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) in human H1299 non-small cell lung carcinoma cells [1]. This NQO1-mediated reduction is directly linked to cell growth inhibition, demonstrating its utility as a probe for NQO1 activity in cancer cell models.

Cancer Biology Drug Metabolism Redox Biology

Optimal Research and Development Use-Cases for 6-Nitronaphthalen-2-ol Based on Verified Evidence


As a Specialized Fluorimetric Reagent for Trace Tin Analysis

Based on its demonstrated superior fluorescence intensity compared to 1-naphthol derivatives [1], 6-Nitronaphthalen-2-ol is the preferred choice for developing and implementing fluorimetric spot tests or quantitative assays for the detection of stannous tin (Sn(II)) at low concentrations (10⁻⁴ to 10⁻⁵ g) in analytical chemistry and materials science laboratories.

As a Selective Chemical Biology Probe for iNOS Activity

Given its >1,300-fold selectivity for inhibiting inducible nitric oxide synthase (iNOS) over endothelial NOS (eNOS) [1], 6-Nitronaphthalen-2-ol is a uniquely suited tool compound for researchers studying iNOS-mediated pathways in inflammation and immunology. It allows for the interrogation of iNOS function with minimal off-target interference on eNOS-dependent vascular processes, an advantage not offered by non-selective NOS inhibitors or non-nitrated naphthol analogs.

As a Functional Probe for NQO1-Mediated Reduction in Cancer Cells

Leveraging its validated role as a substrate for NQO1 that leads to measurable cell growth inhibition in human cancer cell lines [1], 6-Nitronaphthalen-2-ol serves as a critical reagent for investigating NQO1 activity and its role in drug metabolism, redox biology, and cancer progression. Its activity is directly tied to the presence of the 6-nitro group, making it a specific tool where the parent 2-naphthol would be inactive.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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